Cas no 329908-29-4 (N-({imidazo2,1-b1,3thiazol-6-yl}methyl)-4-methoxybenzamide)

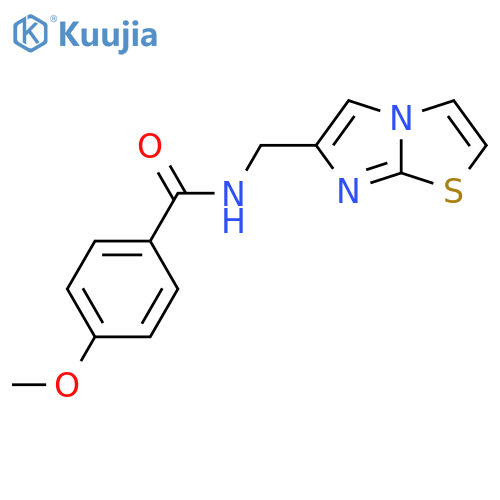

329908-29-4 structure

商品名:N-({imidazo2,1-b1,3thiazol-6-yl}methyl)-4-methoxybenzamide

CAS番号:329908-29-4

MF:C14H13N3O2S

メガワット:287.336921453476

CID:6551374

N-({imidazo2,1-b1,3thiazol-6-yl}methyl)-4-methoxybenzamide 化学的及び物理的性質

名前と識別子

-

- N-({imidazo2,1-b1,3thiazol-6-yl}methyl)-4-methoxybenzamide

- N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzamide

- Benzamide, N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxy-

-

- インチ: 1S/C14H13N3O2S/c1-19-12-4-2-10(3-5-12)13(18)15-8-11-9-17-6-7-20-14(17)16-11/h2-7,9H,8H2,1H3,(H,15,18)

- InChIKey: XHILFNTYRBWGHL-UHFFFAOYSA-N

- ほほえんだ: C(NCC1=CN2C=CSC2=N1)(=O)C1=CC=C(OC)C=C1

じっけんとくせい

- 密度みつど: 1.36±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 13.53±0.46(Predicted)

N-({imidazo2,1-b1,3thiazol-6-yl}methyl)-4-methoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0689-0048-20mg |

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-methoxybenzamide |

329908-29-4 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F0689-0048-40mg |

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-methoxybenzamide |

329908-29-4 | 90%+ | 40mg |

$140.0 | 2023-07-28 | |

| Life Chemicals | F0689-0048-1mg |

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-methoxybenzamide |

329908-29-4 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F0689-0048-15mg |

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-methoxybenzamide |

329908-29-4 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F0689-0048-25mg |

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-methoxybenzamide |

329908-29-4 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F0689-0048-5μmol |

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-methoxybenzamide |

329908-29-4 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0689-0048-2mg |

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-methoxybenzamide |

329908-29-4 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F0689-0048-5mg |

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-methoxybenzamide |

329908-29-4 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F0689-0048-30mg |

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-methoxybenzamide |

329908-29-4 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| Life Chemicals | F0689-0048-20μmol |

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-methoxybenzamide |

329908-29-4 | 90%+ | 20μmol |

$79.0 | 2023-07-28 |

N-({imidazo2,1-b1,3thiazol-6-yl}methyl)-4-methoxybenzamide 関連文献

-

1. Water

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

329908-29-4 (N-({imidazo2,1-b1,3thiazol-6-yl}methyl)-4-methoxybenzamide) 関連製品

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量